molecular formula C10H16N2O B569175 2,3,5-Trimethyl-6-propoxypyrazine CAS No. 113929-51-4

2,3,5-Trimethyl-6-propoxypyrazine

Cat. No.: B569175
CAS No.: 113929-51-4
M. Wt: 180.251
InChI Key: NCOKKVFLENAGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethyl-6-propoxypyrazine is a high-purity alkylated pyrazine compound intended for research and development applications. As a member of the pyrazine family, which includes compounds like 2,3,5-Trimethylpyrazine known for their roasted nut and baked potato aromas , this propoxy-substituted analog offers researchers a valuable chemical entity for investigating structure-activity relationships in flavor and fragrance science. Pyrazine derivatives are extensively studied for their potent sensory properties and low odor thresholds, making them significant in the analysis and development of complex aroma profiles for food science and olfactory research . The structural motif of alkylated pyrazines is also relevant in medicinal chemistry, as similar heterocyclic frameworks are explored for their biological activity, including kinase inhibition and other pharmacological targets . This compound is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are directed to consult the material safety data sheet for proper handling protocols.

Properties

CAS No.

113929-51-4

Molecular Formula

C10H16N2O

Molecular Weight

180.251

IUPAC Name

2,3,5-trimethyl-6-propoxypyrazine

InChI

InChI=1S/C10H16N2O/c1-5-6-13-10-9(4)11-7(2)8(3)12-10/h5-6H2,1-4H3

InChI Key

NCOKKVFLENAGGE-UHFFFAOYSA-N

SMILES

CCCOC1=NC(=C(N=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below summarizes key structural analogs of 2,3,5-Trimethyl-6-propoxypyrazine, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data Sources
This compound 2,3,5-Trimethyl; 6-propoxy C₁₀H₁₆N₂O 180.25 Estimated
2,3,5-Trimethyl-6-ethylpyrazine 2,3,5-Trimethyl; 6-ethyl C₉H₁₄N₂ 150.22 NIST
2,3,5-Trimethyl-6-propylpyrazine 2,3,5-Trimethyl; 6-propyl C₁₀H₁₆N₂ 164.25 CAS 92233-82-4
2-Isopropyl-6-methoxypyrazine 2-Isopropyl; 6-methoxy C₈H₁₂N₂O 152.20 MDL MFCD00053107
(R)-3,6-Diethoxy-2-isopropylpyrazine 3,6-Diethoxy; 2-isopropyl C₁₁H₂₀N₂O₂ 212.29 CAS 134870-62-5

Substituent Effects on Physical and Chemical Properties

Alkyl vs. Alkoxy Groups: 2,3,5-Trimethyl-6-ethylpyrazine (alkyl substituent) has a lower molecular weight (150.22 g/mol) and higher volatility compared to the propoxy derivative. Alkyl groups generally reduce polarity, favoring solubility in non-polar solvents . this compound (alkoxy substituent) introduces an oxygen atom, increasing polarity and boiling point. This enhances solubility in polar solvents like ethanol or water, which is critical for flavor encapsulation .

Chain Length and Branching: The propyl substituent in 2,3,5-Trimethyl-6-propylpyrazine (C₁₀H₁₆N₂) lacks an oxygen atom, resulting in lower polarity compared to the propoxy analog. This compound may exhibit stronger hydrophobic interactions in lipid-based matrices .

Multi-Substituted Derivatives :

  • (R)-3,6-Diethoxy-2-isopropylpyrazine (C₁₁H₂₀N₂O₂) shows that multiple alkoxy groups further elevate molecular weight and polarity. Such derivatives are often used in pharmaceuticals for improved bioavailability .

Q & A

Q. What synthetic methodologies are recommended for 2,3,5-Trimethyl-6-propoxypyrazine?

While direct protocols for this compound are not detailed in the provided literature, analogous alkoxylation reactions for pyrazine derivatives suggest using nucleophilic substitution. For example, reacting a halogenated precursor (e.g., 2,3,5-trimethyl-6-chloropyrazine) with sodium propoxide under reflux conditions (80–120°C) in a polar aprotic solvent like DMF. Phase-transfer catalysts may enhance reaction efficiency . Purification can involve fractional distillation or preparative GC, with validation via GC-MS (as in ’s methods for similar compounds) .

Q. How can the molecular structure of this compound be characterized?

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent patterns (e.g., methyl, propoxy groups).
  • Mass Spectrometry : GC-MS (electron ionization) for molecular ion (M⁺) and fragmentation patterns, referencing NIST databases .
  • FTIR : To confirm the presence of ether (C-O-C) and pyrazine ring vibrations.
  • Retention Indices : Compare GC retention times under standardized conditions (e.g., DB-5 column, 10°C/min gradient) .

Q. What analytical techniques ensure purity and quantification in complex mixtures?

  • Gas Chromatography : Use polar columns (e.g., DB-Wax) for separation of volatile pyrazines. Temperature gradients (e.g., 50→280°C at 10°C/min) improve resolution .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for non-volatile derivatives.
  • Internal Standards : Deuterated analogs or structurally similar pyrazines (e.g., 2,3,5-trimethylpyrazine) for calibration .

Advanced Research Questions

Q. How can contradictory chromatographic retention data be resolved across studies?

Inconsistent retention indices often arise from column polarity, temperature programs, or carrier gas flow rates. For example, reports retention indices of 1491–1521 on DB-5 versus 1502–1512 on HP-FFAP under different gradients . To standardize:

  • Use reference compounds (e.g., n-alkanes) for retention index calibration.
  • Document column specifications (e.g., phase thickness, length) and operational parameters.
  • Validate with secondary techniques like HPLC-MS .

Q. What computational approaches model the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:

  • HOMO-LUMO gaps : To assess reactivity and charge-transfer potential.
  • Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.
  • Thermodynamic Stability : Compare isomer energy landscapes (e.g., propoxy orientation). Computational data should be validated against experimental spectral or crystallographic data (e.g., X-ray structures in ) .

Q. How can stability under varying pH and temperature be systematically studied?

Design accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C, monitor degradation via HPLC.
  • Thermal Stability : Heat samples (40–100°C) and analyze using GC-MS for volatile byproducts.
  • Storage Recommendations : Store at -20°C in amber vials under inert gas, per handling guidelines in .

Q. What strategies address contradictions in reported spectroscopic data?

  • Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with databases (NIST, PubChem).
  • Solvent Effects : Note solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR).
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Key Considerations

  • Safety : Use PPE (gloves, goggles) and work in fume hoods due to pyrazines’ potential volatility and irritancy .
  • Data Reproducibility : Document all chromatographic and spectroscopic parameters meticulously.
  • Limitations : Computational models require experimental validation; synthetic yields may vary with precursor purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.